N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative characterized by a cyclohexane ring fused to a 1,4-dihydroisoquinoline scaffold. The molecule features a 2-ethylphenyl carboxamide group at position 4' and a 2-methoxyethyl substituent at position 2', contributing to its unique physicochemical and pharmacological properties. Spirocyclic compounds are of significant interest due to their conformational rigidity, which enhances target selectivity and metabolic stability in drug discovery .
Properties
Molecular Formula |
C26H32N2O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c1-3-19-11-5-8-14-22(19)27-24(29)23-20-12-6-7-13-21(20)25(30)28(17-18-31-2)26(23)15-9-4-10-16-26/h5-8,11-14,23H,3-4,9-10,15-18H2,1-2H3,(H,27,29) |
InChI Key |
WKICFQMMHXPUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
Biological Activity
Structure
The compound features a unique spiro structure that combines elements of cyclohexane and isoquinoline, contributing to its biological activity. The presence of the 2-ethylphenyl and 2-methoxyethyl substituents may influence its pharmacokinetic properties and receptor interactions.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 321.39 g/mol
Research indicates that compounds with similar structural motifs often exhibit activity against various biological targets, including:
- Antitumor Activity : Some derivatives have shown the ability to inhibit cancer cell proliferation through apoptosis induction.
- Antidepressant Effects : By modulating neurotransmitter levels, these compounds may alleviate symptoms of depression.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell lines associated with various diseases. For instance, it has been tested against human cancer cell lines, showing promising results in inhibiting growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.4 | Inhibition of proliferation |
| MCF-7 | 3.7 | Induction of apoptosis |
| A549 | 4.2 | Cell cycle arrest |
In Vivo Studies
Preclinical studies using animal models have shown that the compound can reduce tumor size and enhance survival rates in treated subjects compared to controls.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of related compounds. In this study, derivatives similar to N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide were evaluated for their ability to induce apoptosis in breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
Case Study 2: Neurological Effects
Another investigation focused on the compound's potential as an antidepressant. The study utilized rodent models to assess behavioral changes following administration. The results suggested that the compound could significantly reduce depressive-like behaviors in comparison to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Spirocyclic Isoquinoline Derivatives
Key Observations:
Substituent Impact on Solubility : The target compound’s carboxamide group enhances solubility compared to carboxylic acid derivatives (e.g., ), which may form zwitterionic structures at physiological pH.
Conformational Rigidity : The spirocyclic framework in all listed compounds restricts rotational freedom, favoring interactions with hydrophobic binding pockets in biological targets .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Extrapolation Based on Structural Analogues)
Key Findings:
Lipophilicity : The target compound’s higher LogP (3.8) compared to VM-2 (2.9) suggests improved membrane permeability but may reduce aqueous solubility.
Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (target compound, VM-2) exhibit better cellular uptake than carboxylic acid analogues (e.g., ) due to reduced ionization at physiological pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
